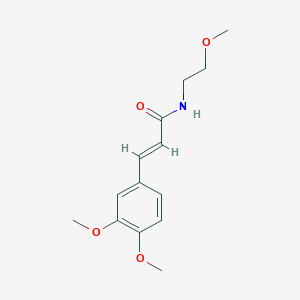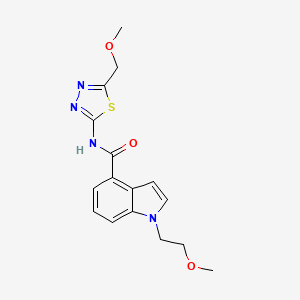![molecular formula C15H19N3O3S B11012756 N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B11012756.png)
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving acyclic precursors.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine and indole moieties with a methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.
Indole Derivatives: Indole-3-carbaldehyde and other indole-based compounds have similar indole moieties.
Sulfonamide Derivatives: Methanesulfonamide and other sulfonamide-based compounds share the sulfonamide group.
Uniqueness
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is unique due to its combination of the pyrrolidine, indole, and methanesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)16-13-5-4-6-14-12(13)7-10-18(14)11-15(19)17-8-2-3-9-17/h4-7,10,16H,2-3,8-9,11H2,1H3 |
InChI Key |
NZAKHUZQHXBJLR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11012674.png)
![4,5-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11012676.png)
![N-(3-chloro-4-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012682.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012692.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11012709.png)
![trans-4-[({2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012717.png)

![1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11012730.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11012738.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11012746.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11012753.png)
